molecular formula C15H13IO3 B2887910 [2-(4-iodophenoxy)phenyl]methyl Acetate CAS No. 478032-49-4

[2-(4-iodophenoxy)phenyl]methyl Acetate

Cat. No.: B2887910
CAS No.: 478032-49-4
M. Wt: 368.17
InChI Key: NJAKBZRLWDOWJL-UHFFFAOYSA-N
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Description

[2-(4-iodophenoxy)phenyl]methyl acetate is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol . It is characterized by the presence of an iodophenoxy group attached to a phenyl ring, which is further connected to a methyl acetate group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-iodophenoxy)phenyl]methyl acetate typically involves the reaction of 4-iodophenol with benzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-iodophenoxy)phenyl]methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the acetate group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of phenoxy derivatives.

    Oxidation: Phenolic compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

[2-(4-iodophenoxy)phenyl]methyl acetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of [2-(4-iodophenoxy)phenyl]methyl acetate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with proteins and enzymes, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-bromophenoxy)phenyl]methyl acetate
  • [2-(4-chlorophenoxy)phenyl]methyl acetate
  • [2-(4-fluorophenoxy)phenyl]methyl acetate

Uniqueness

Compared to its analogs, [2-(4-iodophenoxy)phenyl]methyl acetate exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

[2-(4-iodophenoxy)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-11(17)18-10-12-4-2-3-5-15(12)19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKBZRLWDOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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